2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide
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Description
2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23FN4O3S and its molecular weight is 502.56. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
Research on compounds with a similar structure to the provided chemical has been directed towards developing selective ligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). These efforts include the radiosynthesis of derivatives like DPA-714, designed with a fluorine atom to enable labeling with fluorine-18, facilitating in vivo imaging of neuroinflammatory processes through PET. This illustrates the compound's relevance in neurology and the study of neurodegenerative diseases (Dollé et al., 2008).
Anticancer Activity
Compounds with structural similarities have been synthesized and tested for their anticancer activity. For example, novel fluoro-substituted benzo[b]pyran derivatives have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs. This underscores their potential in oncology for developing new therapeutic agents (Hammam et al., 2005).
Synthesis and Evaluation of Anti-inflammatory Agents
Further research has been conducted on synthesizing novel compounds for evaluating their anti-inflammatory activity. One study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory properties. This research area highlights the compound's relevance in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).
Exploring Heterocyclic Chemistry
The study of heterocyclic compounds, particularly those involving pyrazolo[1,5-a]pyrimidines and related structures, has been extensive. These compounds are recognized for their potential as ligands of the translocator protein 18 kDa (TSPO), serving as biomarkers for neuroinflammatory processes. This research underscores the compound's importance in medicinal chemistry, particularly in developing diagnostic tools or treatments for neurological conditions (Damont et al., 2015).
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-15-7-9-18(10-8-15)30-23(34)14-36-27-21-11-20-17(13-33)12-29-16(2)24(20)35-26(21)31-25(32-27)19-5-3-4-6-22(19)28/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPHUEGUEXFSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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